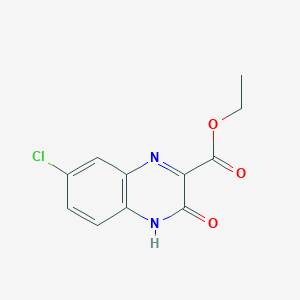

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Descripción

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 4829-67-8) is a quinoxaline derivative characterized by a chloro substituent at the 7-position, a ketone group at the 3-position, and an ethyl ester moiety at the 2-position. This compound is synthesized via condensation of 4-chloro-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol under citric acid catalysis, yielding a 54% isolated product as a yellow powder after column chromatography . The reaction proceeds at room temperature, highlighting its mild and efficient synthetic route. Quinoxaline derivatives are widely explored for their biological and material science applications, particularly as kinase inhibitors and intermediates in agrochemical synthesis .

Propiedades

Número CAS |

4829-67-8 |

|---|---|

Fórmula molecular |

C11H9ClN2O3 |

Peso molecular |

252.65 g/mol |

Nombre IUPAC |

ethyl 7-chloro-3-oxo-4H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) |

Clave InChI |

QLQSEGZUZAKTPM-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)NC1=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 7-Cloro-3-oxo-3,4-dihidroquinoxalina-2-carboxilato de etilo normalmente implica la reacción de 7-cloro-3,4-dihidroquinoxalin-2(1H)-ona con cloroformiato de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones de reflujo y el producto se purifica por recristalización .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final mediante diversas técnicas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El 7-Cloro-3-oxo-3,4-dihidroquinoxalina-2-carboxilato de etilo puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinoxalina.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas de quinoxalina.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido quinoxalina-2-carboxílico, mientras que las reacciones de sustitución pueden producir varios derivados de quinoxalina sustituidos .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of quinoxaline compounds, including ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized from this scaffold demonstrated effective inhibition against these pathogens, suggesting potential applications in developing new antimicrobial agents .

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that this compound can inhibit cell proliferation and promote cell death in various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

1.3 Neuroprotective Effects

There is emerging evidence suggesting that quinoxaline derivatives may possess neuroprotective properties. Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has been studied for its effects on neurodegenerative diseases, with preliminary results indicating that it may help protect neuronal cells from oxidative stress and apoptosis .

Agrochemical Applications

2.1 Fungicidal Activity

The compound has also been evaluated for its fungicidal properties. Research indicates that ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can effectively inhibit fungal growth in agricultural settings. This activity positions it as a candidate for developing new fungicides that could help manage crop diseases caused by fungal pathogens .

2.2 Herbicidal Properties

Additionally, studies suggest that this compound may exhibit herbicidal effects against certain weed species. Its mechanism appears to involve disrupting metabolic pathways in target plants, making it a potential candidate for herbicide formulation .

Materials Science Applications

3.1 Synthesis of Novel Materials

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been explored to enhance the mechanical and thermal stability of materials used in various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Effective against Mycobacterium smegmatis |

| Anticancer drugs | Induces apoptosis in cancer cell lines | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Agrochemical | Fungicides | Inhibits growth of agricultural fungal pathogens |

| Herbicides | Disrupts metabolic pathways in weeds | |

| Materials Science | Novel material synthesis | Enhances mechanical and thermal stability |

Mecanismo De Acción

El mecanismo de acción del 7-Cloro-3-oxo-3,4-dihidroquinoxalina-2-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir enzimas bacterianas, lo que da como resultado una actividad antimicrobiana .

Comparación Con Compuestos Similares

Fluoro Derivatives

- Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 55496-01-0): Synthesized from 4-fluoro-1,2-phenylenediamine, this analog exhibits similar reactivity but lower yields (28% for 6-fluoro vs. 54% for 7-fluoro) compared to the chloro derivative.

- Ethyl 6-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Positional isomerism reduces yield (28%) compared to the 7-fluoro analog (54%), suggesting steric or electronic effects during cyclization .

Bromo Derivatives

- Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 223711-74-8): With a molecular weight of 297.10 (vs. This compound carries GHS warnings (H302, H315, H319, H335) due to toxicity risks .

- Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 221167-40-4): Substitution of ethyl with methyl reduces steric hindrance but may lower solubility. Density and pKa predictions (1.78 g/cm³, 7.91) suggest distinct physicochemical properties .

Dichloro Derivatives

- However, yields in further functionalization are often lower due to steric constraints .

Structural Isomers and Positional Effects

- Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: Not explicitly provided): A positional isomer of the target compound, synthesized in 32% yield (vs. 54% for the 7-chloro analog). The 6-chloro isomer’s lower yield suggests reduced stability of intermediates or competing side reactions during cyclization .

- Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 1112126-68-7): This complex analog includes a methoxyphenyl group, expanding applications in herbicidal agents (e.g., Fenquinotrione synthesis). The additional substituent enhances steric bulk, altering binding affinity in biological systems .

Heterocycle Variants

- Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 1956385-34-4): A quinazoline derivative with a distinct nitrogen arrangement. Quinazolines often exhibit enhanced hydrogen-bonding capabilities compared to quinoxalines, influencing crystallization and supramolecular interactions .

Comparative Data Table

Actividad Biológica

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 4829-67-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic routes, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H9ClN2O3

- Molecular Weight : 252.65 g/mol

- CAS Number : 4829-67-8

Biological Activity

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has demonstrated various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : Ethyl 7-chloro-3-oxo derivatives exhibited cytotoxic effects against several cancer cell lines. In a comparative study, it showed an IC50 of approximately 2.3 µg/mL against MCF-7 breast cancer cells, while doxorubicin had an IC50 of 3.23 µg/mL, indicating comparable efficacy .

- Mechanism of Action : The compound induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as BCL2 and activating pro-apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria:

- Antifungal Activity : In vitro tests revealed that ethyl 7-chloro derivatives demonstrated antifungal activity comparable to amphotericin B against Candida albicans .

- Bacterial Inhibition : The compound showed significant inhibition of various bacterial strains, suggesting its potential use as an antibiotic .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 7-chloro-3-oxo derivatives is crucial for optimizing their biological activity. The presence of the chloro group at position 7 enhances the lipophilicity and cellular uptake of the compound, which is essential for its anticancer and antimicrobial effects .

| Compound Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| Ethyl 7-chloro | Anticancer (MCF-7) | 2.3 |

| Ethyl 7-chloro | Antifungal (C. albicans) | Comparable to amphotericin B |

| Ethyl derivatives | Antibacterial | Varies by strain |

Case Study 1: Anticancer Efficacy

A study conducted on various quinoxaline derivatives indicated that ethyl 7-chloro compounds were among the most potent against solid tumors under hypoxic conditions. The structural modifications led to enhanced selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of quinoxaline derivatives for antimicrobial activity, ethyl 7-chloro exhibited significant inhibition against clinical isolates of resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .

Q & A

Basic: How can the synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate be optimized for higher yields?

Answer:

Optimization involves systematic variation of reaction parameters. Key factors include:

- Reagent stoichiometry : Excess dialkylzinc reagents (e.g., Et₂Zn or Me₂Zn) improve N-alkylation efficiency, as shown in a study where yields increased from 56% to 71–84% under optimized conditions .

- Solvent selection : Toluene is preferred for N-alkylation due to its compatibility with organometallic reagents, while DMF is used for recrystallization .

- Temperature control : Reflux conditions (e.g., in ethanol) enhance reaction rates and product purity .

- Workup protocols : Quenching with methanol may lead to transesterification by-products; rapid filtration and recrystallization minimize impurities .

Basic: What spectroscopic and analytical methods are recommended for structural confirmation of derivatives?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, downfield shifts near δ 160–170 ppm confirm carbonyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for novel by-products .

- Infrared (IR) spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .

- Elemental analysis : Matches experimental and theoretical C/H/N ratios to validate purity .

Advanced: How can regioselectivity challenges in alkylation or functionalization reactions be resolved?

Answer:

Regioselectivity is influenced by:

- Substituent effects : Electron-donating groups at positions 6 or 7 of the quinoxaline core reduce steric hindrance, favoring alkylation at N-3. Chlorine substituents, however, lower yields due to electronic deactivation .

- Reagent choice : Et₂Zn provides better yields than Me₂Zn in N-alkylation, as observed in a comparative study (71–84% vs. 56%) .

- Protecting groups : Methyl or benzyl groups on nitrogen alter reactivity. For example, CH₂CO₂Me-protected derivatives show higher stability during alkylation .

- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to avoid side reactions like transesterification .

Advanced: What strategies address contradictory crystallographic or spectral data during structural elucidation?

Answer:

- Crystallographic validation : Use dual software tools (e.g., SHELXL for refinement and OLEX2 for visualization) to resolve ambiguities in hydrogen bonding or packing arrangements . For example, intermolecular C–H⋯O/Cl interactions in quinolone derivatives were confirmed via SHELXL refinement .

- Cross-validation : Compare X-ray diffraction data with computational models (DFT or molecular docking) to verify bond lengths and angles .

- Data reconciliation : If NMR and MS conflict, repeat experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts .

Advanced: How to design multi-step syntheses incorporating this compound into complex heterocycles?

Answer:

- Annulation strategies : Use Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate as a precursor for pyrido[2,3-f]quinoxalines via Gould-Jacobs reactions. For instance, cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides yields tricyclic systems with fluoroquinolone cores .

- Sequential functionalization : Introduce substituents stepwise. For example, nitro groups at position 8 are added before cyclopropane rings to avoid steric clashes .

- Protection-deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) during alkylation to ensure regioselective outcomes .

Basic: What are best practices for crystallographic analysis of this compound?

Answer:

- Data collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) setups to minimize thermal motion artifacts .

- Refinement tools : SHELXL refines small-molecule structures efficiently, while SHELXE aids in experimental phasing for twinned crystals .

- Validation : Check R-factors (R1 < 0.05) and residual electron density maps to confirm absence of disorder .

Advanced: How to evaluate biological activity and interpret assay discrepancies?

Answer:

- Assay design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution methods .

- Control experiments : Compare MIC values with known antibiotics (e.g., ciprofloxacin) to benchmark activity .

- Troubleshooting : If activity varies, assess compound stability (e.g., hydrolysis in DMSO) or solubility using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.